molecular formula C15H20O9 B1210467 Ipomeanol 4-glucuronide CAS No. 83061-21-6

Ipomeanol 4-glucuronide

Número de catálogo: B1210467
Número CAS: 83061-21-6
Peso molecular: 344.31 g/mol
Clave InChI: PRIASYUIKDWKKL-UICVJNQZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthesis of Ipomeanol 4-glucuronide involves the glucuronidation of 4-ipomeanol. The reaction conditions typically involve the use of human liver and kidney microsomes to generate the glucuronide diastereomers . Industrial production methods would likely involve large-scale enzymatic reactions using recombinant UGTs to ensure efficient conversion of 4-ipomeanol to its glucuronide form.

Aplicaciones Científicas De Investigación

Detoxification Pathway

Metabolic Conversion
Ipomeanol 4-glucuronide is primarily formed through the glucuronidation of 4-ipomeanol, a process that serves as a major detoxification pathway in vivo. Studies have shown that this metabolite accounts for a significant proportion of the urinary excretion of 4-ipomeanol in rats, indicating its importance in reducing the compound's toxicity. Specifically, it has been reported that up to 74% of the total metabolites excreted in urine are in the form of this compound .

Toxicity Modulation
The formation of this compound may play a critical role in modulating the acute toxicity of 4-ipomeanol. Experimental results suggest that increased glucuronidation correlates with reduced tissue levels of covalently bound reactive metabolites, thereby decreasing the overall toxicity . This relationship highlights the potential for using glucuronidation as a therapeutic target to mitigate lung injury caused by 4-ipomeanol exposure.

Research Applications

Pharmacokinetics Studies
this compound serves as a model compound for studying pharmacokinetics and metabolic pathways involving glucuronidation reactions. Its identification and quantification can provide insights into how various substances are metabolized in the body, particularly in relation to liver and kidney function .

Biomarker Development
Due to its significant presence in urine following exposure to 4-ipomeanol, this compound has potential as a biomarker for assessing exposure to pulmonary toxicants. Monitoring levels of this metabolite could help evaluate the risks associated with environmental or occupational exposure to similar compounds .

Case Study: Metabolism in Rats

A study involving Sprague-Dawley rats demonstrated that after administration of radiolabeled 4-ipomeanol, urinary excretion of this compound peaked at approximately 47% of the administered dose within four hours. This study utilized high-performance liquid chromatography (HPLC) and mass spectrometry to confirm the identity of the metabolite, underscoring its significance in understanding metabolic detoxification processes .

Experimental Findings: Enzyme Involvement

Research has identified specific UDP-glucuronosyltransferases (UGTs) responsible for the glucuronidation of 4-ipomeanol. Notably, UGT1A9 and UGT2B7 were found to be major isoforms involved in this process, with varying diastereoselectivity observed between different enzyme preparations . This information is vital for predicting individual responses to drug metabolism based on genetic variations in UGT enzymes.

Data Table: Summary of Research Findings

Study ReferenceKey FindingsImplications
Identified UGT isoforms involved in glucuronidationHelps understand individual variability in drug metabolism
Up to 74% urinary excretion as this compoundIndicates detoxification importance
Rapid elimination observed within four hours post-administrationUseful for biomarker development
Correlation between increased glucuronidation and reduced toxicityPotential therapeutic target for lung injury mitigation

Comparación Con Compuestos Similares

Ipomeanol 4-glucuronide is unique due to its specific formation from 4-ipomeanol and its role in detoxification. Similar compounds include:

These compounds share structural similarities but differ in their specific toxicological effects and metabolic pathways .

Actividad Biológica

Ipomeanol 4-glucuronide (IPO-G) is a significant metabolite of 4-ipomeanol (IPO), a compound derived from sweet potatoes infected with the mold Fusarium solani. The biological activity of IPO-G is crucial in understanding the detoxification processes and potential toxicological effects associated with IPO. This article examines the metabolic pathways, biological effects, and research findings related to IPO-G, supported by data tables and case studies.

Metabolism of Ipomeanol

The metabolism of IPO involves both phase I and phase II reactions. Initially, IPO undergoes bioactivation through cytochrome P450 enzymes, primarily CYP4B1, leading to the formation of reactive intermediates that can bind covalently to cellular macromolecules. The phase II metabolism predominantly involves glucuronidation, where IPO is conjugated with glucuronic acid to form IPO-G.

Key Metabolic Pathways

  • Phase I Metabolism :
    • Oxidation by CYP4B1 produces an unstable epoxide.
    • Formation of an enedial intermediate that is toxic and can bind to proteins.
  • Phase II Metabolism :
    • Conjugation with glucuronic acid via uridine diphospho-glucuronosyltransferases (UGTs), forming IPO-G.

The primary metabolic pathway for detoxification in humans appears to be glucuronidation, with IPO-G being the most abundant metabolite excreted in urine following IPO administration .

Biological Activity and Toxicity

The biological activity of IPO-G is closely linked to its role in detoxification. While IPO itself exhibits pulmonary toxicity, particularly in rodent models, IPO-G is less toxic and serves as a mechanism for eliminating the harmful effects of IPO.

Toxicological Studies

  • Pulmonary Toxicity : In studies involving rodents, administration of IPO resulted in significant lung damage due to its bioactivation by CYP4B1. Conversely, the formation of IPO-G may mitigate these effects by facilitating excretion .
  • Hepatotoxicity : Clinical trials have indicated that hepatotoxicity is a limiting factor in the therapeutic use of IPO. A phase I trial demonstrated no significant tumor reduction in patients with non-small cell lung cancer but highlighted reversible hepatotoxicity as a concern .

Case Studies

  • Animal Models : Studies on Cyp4b1 null mice showed that the absence of this enzyme significantly reduced the bioactivation of IPO, leading to diminished lung lesions compared to wild-type mice .
  • Human Trials : Phase I clinical trials involving patients with advanced hepatocellular carcinoma treated with IPO revealed no significant therapeutic benefit but confirmed hepatotoxicity as a dose-limiting factor .

Data Tables

StudyFindings
Rowinsky et al. (1993)No significant reduction in pulmonary tumors; reversible hepatotoxicity observedHepatotoxicity limits therapeutic use
Statham et al. (1982)High levels of IPO-G found in urine post-administrationGlucuronidation is a key detoxification pathway
McLemore et al. (1988)Bioactivation only occurred in non-small cell carcinoma culturesSuggests selective toxicity based on cancer type

Research Findings

Recent studies have focused on the stereochemistry of IPO and its metabolites. Both enantiomers of IPO were found to be equipotent regarding cytotoxicity when tested in human liver cells expressing CYP4B1, suggesting that both forms can undergo similar metabolic pathways leading to glucuronidation . Furthermore, research indicates that UGT isoforms UGT1A9 and UGT2B7 play critical roles in the glucuronidation process, which is essential for detoxifying IPO .

Propiedades

IUPAC Name

(2S,3S,4S,5R,6R)-6-[5-(furan-3-yl)-5-oxopentan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O9/c1-7(2-3-9(16)8-4-5-22-6-8)23-15-12(19)10(17)11(18)13(24-15)14(20)21/h4-7,10-13,15,17-19H,2-3H2,1H3,(H,20,21)/t7?,10-,11-,12+,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIASYUIKDWKKL-UICVJNQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)C1=COC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC(=O)C1=COC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601003104
Record name 5-(Furan-3-yl)-5-oxopentan-2-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601003104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83061-21-6
Record name Ipomeanol 4-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083061216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Furan-3-yl)-5-oxopentan-2-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601003104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ipomeanol 4-glucuronide
Reactant of Route 2
Ipomeanol 4-glucuronide
Reactant of Route 3
Ipomeanol 4-glucuronide
Reactant of Route 4
Ipomeanol 4-glucuronide
Reactant of Route 5
Ipomeanol 4-glucuronide
Reactant of Route 6
Ipomeanol 4-glucuronide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.